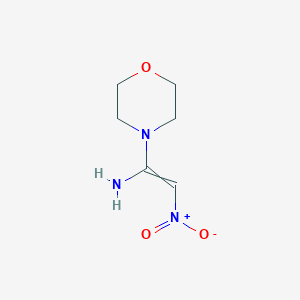

1-Morpholin-4-yl-2-nitroethenamine

CAS No.:

Cat. No.: VC15881240

Molecular Formula: C6H11N3O3

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N3O3 |

|---|---|

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 1-morpholin-4-yl-2-nitroethenamine |

| Standard InChI | InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2 |

| Standard InChI Key | KYWOXJAUDNZQRA-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C(=C[N+](=O)[O-])N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-Morpholin-4-yl-2-nitroethenamine has a molecular weight of 173.17 g/mol and the IUPAC name 1-morpholin-4-yl-2-nitroethenamine. Its structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a nitro-substituted ethenamine moiety. The canonical SMILES representation is C1COCCN1C(=C[N+](=O)[O-])N, and its InChIKey is KYWOXJAUDNZQRA-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃O₃ |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 1-Morpholin-4-yl-2-nitroethenamine |

| SMILES | C1COCCN1C(=CN+[O-])N |

| InChIKey | KYWOXJAUDNZQRA-UHFFFAOYSA-N |

| CAS Number | Not publicly disclosed |

The nitro group at the β-position relative to the morpholine ring creates an α,β-unsaturated system, enabling conjugation that influences reactivity .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 1-morpholin-4-yl-2-nitroethenamine typically involves the condensation of morpholine with nitroethylene precursors. A widely reported method utilizes 1,1-bis(methylthio)-2-nitroethene (NMSM) as a starting material, which reacts with morpholine under thermal conditions .

Example Protocol:

-

Reactants: NMSM (1 eq), morpholine (1.1 eq).

-

Solvent: Ethanol or dimethylformamide (DMF).

-

Conditions: Reflux at 80–100°C for 6–12 hours.

-

Workup: Precipitation or column chromatography yields the product as a yellow solid .

This method achieves moderate to high yields (48–81%) and is scalable for industrial applications .

Alternative Methods

Microwave-assisted synthesis has been explored to reduce reaction times. For instance, irradiating NMSM and morpholine in DMF at 100 W for 15 minutes produces the target compound with comparable efficiency . Additionally, nitroketene N,S-acetal intermediates have been employed in domino reactions to access structurally related nitroethenamines .

Chemical Reactivity and Applications

Reduction Reactions

The nitro group in 1-morpholin-4-yl-2-nitroethenamine is susceptible to reduction. Using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the nitro group to an amine, yielding 1-morpholin-4-yl-2-aminoethenamine. This product serves as a precursor to secondary amines and heterocycles.

Nucleophilic Additions

The α,β-unsaturated system facilitates Michael additions. For example, reaction with malononitrile in ethanol/water mixtures produces 2-amino-4-morpholino-4H-pyran-3-carbonitrile derivatives, which are valuable in drug discovery .

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | 1-Morpholin-4-yl-2-aminoethenamine |

| Michael Addition | Malononitrile, H₂O/EtOH | 2-Amino-4H-pyran derivatives |

| Cycloaddition | Isatin, Et₃N, ethanol | Spiroxindolinone-pyrans |

Heterocyclic Synthesis

This compound is pivotal in constructing fused heterocycles. For instance, three-component reactions with isatins and malononitrile yield spiroxindolinone-4H-pyrans, which exhibit antimicrobial and anticancer activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume